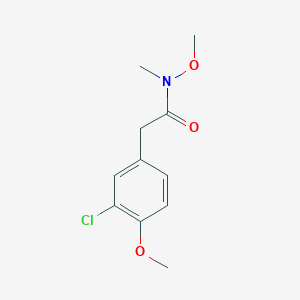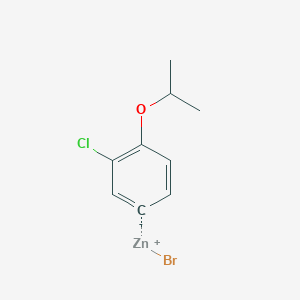
(3-Chloro-4-i-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is typically used in the context of cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-chloro-4-iso-propyloxyphenyl)zinc bromide involves the reaction of 3-chloro-4-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-iso-propyloxyphenyl bromide+Zn→(3-chloro-4-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-chloro-4-iso-propyloxyphenyl)zinc bromide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants and products. The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloro-4-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This type of reaction involves the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used. The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, using reagents like hydrogen peroxide or lithium aluminum hydride.
Major Products
The major products of reactions involving (3-chloro-4-iso-propyloxyphenyl)zinc bromide are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates.
Biology and Medicine
The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in medicinal chemistry.
Industry
In the industrial sector, (3-chloro-4-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism by which (3-chloro-4-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in further chemical transformations. The molecular targets are typically electrophilic centers in other molecules, where the zinc reagent can donate its phenyl group.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the chloro and iso-propyloxy substituents.
(4-methoxyphenyl)zinc bromide: Similar but has a methoxy group instead of an iso-propyloxy group.
(3-chlorophenyl)zinc bromide: Similar but lacks the iso-propyloxy group.
Uniqueness
The presence of both chloro and iso-propyloxy groups in (3-chloro-4-iso-propyloxyphenyl)zinc bromide provides unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic properties of the phenyl ring, making the compound more versatile in various synthetic applications.
Propiedades
Fórmula molecular |
C9H10BrClOZn |
|---|---|
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HGQZSOBABAPLRS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


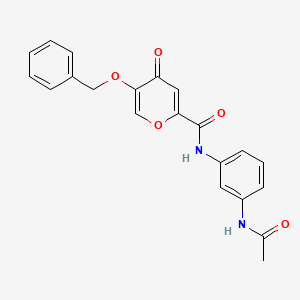
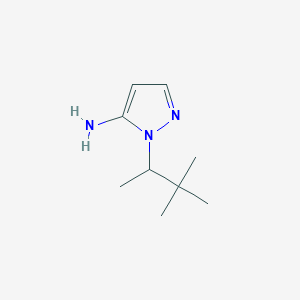


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)


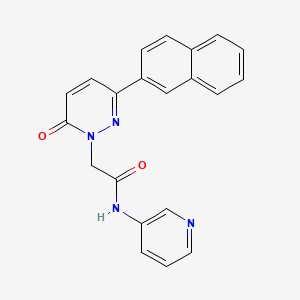
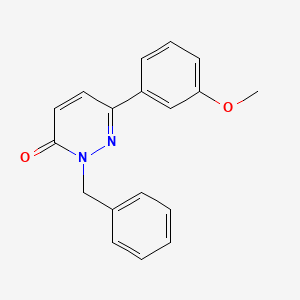
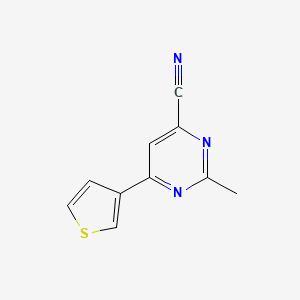

![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
